3-Deazaguanosine triphosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103122-85-6 |
|---|---|
Molecular Formula |
C11H17N4O14P3 |
Molecular Weight |
522.19 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-amino-4-oxo-5H-imidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N4O14P3/c12-6-1-4-7(10(18)14-6)13-3-15(4)11-9(17)8(16)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,5,8-9,11,16-17H,2H2,(H,22,23)(H,24,25)(H3,12,14,18)(H2,19,20,21)/t5-,8-,9-,11-/m1/s1 |
InChI Key |
FCBFMNZRZDXNQB-MGUDNFKCSA-N |
SMILES |
C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Isomeric SMILES |
C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Other CAS No. |
103122-85-6 |
Synonyms |
3-deaza-GTP 3-deazaguanosine triphosphate |
Origin of Product |
United States |
Biosynthesis and Intracellular Metabolism of 3 Deazaguanosine Triphosphate
Broader Deazapurine Biosynthetic Routes Originating from Guanosine (B1672433) Triphosphate
Salvage Pathways for Deazapurine Bases and Nucleosides
The metabolic activation of deazapurine compounds like 3-deazaguanine and its nucleoside form, 3-deazaguanosine (B53920), relies on cellular salvage pathways to be converted into their active triphosphate form. wikipedia.org The initial conversion of the base, 3-deazaguanine, to its nucleotide form is catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govnih.gov This enzyme adds an activated ribose-5-phosphate (B1218738) (phosphoribosyl pyrophosphate, PRPP) to the base, forming 3-deazaguanosine monophosphate. wikipedia.orgnih.gov Studies have shown that cell lines deficient in HGPRT are resistant to 3-deazaguanine, underscoring the essential role of this enzyme in its activation. nih.gov
Alternatively, the nucleoside 3-deazaguanosine can be salvaged through a series of phosphorylation steps. The conversion of the 3-deazaguanine base to the nucleoside 3-deazaguanosine can be catalyzed by purine (B94841) nucleoside phosphorylase (PNP). nih.govscbt.com Subsequently, an unidentified kinase catalyzes the phosphorylation of 3-deazaguanosine to 3-deazaguanosine monophosphate. nih.gov Further phosphorylation to the diphosphate (B83284) and ultimately to the active 3-deazaguanosine triphosphate is carried out by guanylate kinase. nih.gov Research on Chinese hamster ovary cells demonstrated that 3-deazaguanosine is metabolized into a major metabolite that co-elutes with enzymatically prepared 3-deazaguanosine 5'-triphosphate, confirming its conversion to the triphosphate derivative within the cell. nih.govresearchgate.net
The key enzymes involved in these salvage pathways are summarized in the table below.
| Starting Compound | Enzyme | Product |
| 3-Deazaguanine | Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | 3-Deazaguanosine Monophosphate |
| 3-Deazaguanosine | Unidentified Kinase | 3-Deazaguanosine Monophosphate |
| 3-Deazaguanosine Monophosphate | Guanylate Kinase | 3-Deazaguanosine Diphosphate |
| 3-Deazaguanosine Diphosphate | Guanylate Kinase | This compound |
Regulation of Cellular Nucleotide Pools in the Presence of 3-Deazaguanosine Analogs
The introduction of 3-deazaguanosine analogs into cells causes a significant disruption of the normal balance of cellular nucleotide pools, particularly the guanine (B1146940) nucleotides. The active metabolite, this compound, acts as a potent inhibitor of key enzymes in the de novo synthesis pathway of guanine nucleotides. jci.orgsantiago-lab.com
A primary target of inhibition is IMP dehydrogenase (IMPDH), the rate-limiting enzyme responsible for the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor to guanosine monophosphate (GMP). nih.govjci.org By inhibiting IMPDH, 3-deazaguanosine effectively curtails the production of guanine nucleotides. jci.org Studies in HL-60 human promyelocytic leukemia cells showed that treatment with 3-deazaguanosine led to a reduction in intracellular guanylate pool sizes by up to 50%. jci.org Similarly, in L1210/0 cancer cell lines, a 4-hour treatment resulted in a 48% reduction in IMP dehydrogenase activity. nih.gov
This inhibition leads to a marked decrease in the intracellular concentration of guanosine triphosphate (GTP). jci.org The depletion of GTP pools is a central mechanism of action for 3-deazaguanosine's biological effects, as GTP is essential for numerous cellular functions, including the synthesis of DNA and RNA, signal transduction, and energy transfer. jci.orgdrugbank.com The perturbation of guanosine nucleotide synthesis is a consistent finding associated with the cellular response to 3-deazaguanosine and its analogs. jci.org
The table below illustrates the impact of 3-deazaguanosine on guanine nucleotide metabolism.
| Cell Line | Effect of 3-Deazaguanosine | Reference |
| HL-60 | Decrease in intracellular guanylate pools by up to 50% | jci.org |
| L1210/0 | 48% reduction in IMP dehydrogenase activity | nih.gov |
| HL-60 | Reduced incorporation of [14C]hypoxanthine into guanylates by ~65% | jci.org |
Molecular Mechanisms of Action of 3 Deazaguanosine Triphosphate
Interaction with Nucleic Acid Polymerases
3-Deazaguanosine (B53920) triphosphate (dGTP), a synthetic analog of the natural nucleotide deoxyguanosine triphosphate, exerts its biological effects primarily through its interaction with nucleic acid polymerases. These enzymes are critical for the synthesis of DNA and RNA, and their inhibition can have profound consequences for cellular and viral replication.
Interference with DNA Polymerases: Chain Termination and Strand Elongation Inhibition
The primary mechanism by which 3-deazaguanosine triphosphate interferes with DNA polymerases is through chain termination. During DNA replication, DNA polymerases incorporate nucleotides into a growing DNA strand based on the template sequence. When this compound is incorporated in place of its natural counterpart, dGTP, it can halt further elongation of the DNA chain. This is because the modification at the 3-deaza position can create a structure that is not recognized by the polymerase for the addition of the next nucleotide, effectively terminating the replication process. nih.govoup.comnih.gov
The use of nucleotide analogs like deoxy-7-deazaguanosine triphosphate (dc7GTP) has been instrumental in DNA sequencing techniques, such as the dideoxy chain termination method. nih.govoup.com In this method, the incorporation of a chain-terminating nucleotide analog results in DNA fragments of varying lengths, which can then be separated by gel electrophoresis to determine the DNA sequence. oup.compnas.org The replacement of dGTP with analogs like dc7GTP can help to resolve band compressions in sequencing gels, which are caused by the formation of secondary structures in GC-rich regions of DNA. nih.govmpg.de
Competitive Binding with Natural Nucleotides in Polymerase Active Sites
This compound can also act as a competitive inhibitor of DNA polymerases. It structurally resembles the natural substrate, dGTP, and can therefore bind to the active site of the polymerase. researchgate.netacs.org This competition for the active site reduces the rate of incorporation of the natural nucleotide, thereby slowing down DNA synthesis. The affinity of the polymerase for the analog versus the natural nucleotide plays a crucial role in the extent of this inhibition. acs.orgacs.org
Engagement with Viral RNA-Dependent RNA Polymerases (RdRp)
Viral RNA-dependent RNA polymerases (RdRps) are essential enzymes for the replication and transcription of RNA viruses. wikipedia.orgnih.govexpasy.org As such, they are a key target for antiviral drug development. wikipedia.orgpnas.orgfrontiersin.org Nucleoside analogs, which are structurally similar to natural ribonucleotides, can be recognized by viral RdRps and incorporated into the growing viral RNA strand. nih.gov This incorporation can lead to the termination of RNA synthesis, a mechanism known as chain termination, or introduce mutations into the viral genome, a process called lethal mutagenesis. pnas.orgmdpi.com The effectiveness of a nucleoside analog as an antiviral agent depends on its ability to be efficiently incorporated by the viral RdRp while being a poor substrate for host cellular polymerases, thus minimizing toxicity. mdpi.com
While chain termination is a common mechanism for nucleoside analog antivirals, some, including 3-deazaguanosine, exhibit alternative modes of action. nih.govresearchgate.net In the case of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, 3-deazaguanosine has been shown to have potent antiviral activity. nih.govresearchgate.netbioworld.com However, its triphosphate form does not act as a chain terminator for the SARS-CoV-2 RdRp. nih.govresearchgate.net Instead, it is believed to target the viral RNA capping machinery. nih.govresearchgate.net
The 5' cap is a critical structure on viral RNA that is essential for its stability, translation into proteins, and evasion of the host immune system. researchgate.netbiorxiv.orgnews-medical.net The capping process in SARS-CoV-2 involves a series of enzymatic steps. biorxiv.orgnews-medical.net Research suggests that the triphosphate metabolite of 3-deazaguanosine interferes with this process. nih.gov It has been observed that in the presence of both GTP and the this compound, the formation of the 5'-capped RNA is inhibited, and the RNA substrate is degraded. nih.gov This indicates that 3-deazaguanosine's antiviral activity against SARS-CoV-2 is likely due to its disruption of viral RNA capping rather than direct inhibition of the RdRp through chain termination. nih.govresearchgate.netbioworld.com
Modulation of Cellular Enzyme Activity
The biological activity of 3-deazaguanosine is not limited to its effects on nucleic acid polymerases. Once inside a cell, it is metabolized into its monophosphate, diphosphate (B83284), and ultimately its active triphosphate form. nih.govnih.gov This metabolic activation is crucial for its therapeutic effects. bioworld.comnih.gov
Inhibition of Guanosine (B1672433) Monophosphate Reductase by 3-Deazaguanosine
A pivotal target of 3-deazaguanosine's active form is the enzyme Guanosine Monophosphate (GMP) Reductase. nih.gov This enzyme plays a crucial role in maintaining the intracellular balance of purine (B94841) nucleotides by catalyzing the irreversible, NADPH-dependent reductive deamination of GMP to Inosine (B1671953) Monophosphate (IMP). This reaction is a key control point in the purine salvage pathway, allowing for the conversion of guanine (B1146940) nucleotides back to inosine nucleotides, which can then be re-utilized for the synthesis of both adenine (B156593) and guanine nucleotides.
Table 1: Effect of 3-Deazaguanosine on GMP Reductase Activity
| Compound | Target Enzyme | Observed Effect in Human Cancer Cells | Reference |
|---|---|---|---|
| 3-Deazaguanosine | Guanosine Monophosphate (GMP) Reductase | Complete inhibition | nih.gov |
Impact on De Novo Purine Synthesis
The de novo purine synthesis pathway is a multi-step process that builds purine rings from simpler precursor molecules, culminating in the synthesis of IMP. IMP then serves as a branch point for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). 3-Deazaguanosine, through its triphosphate metabolite, significantly impacts this pathway, leading to a notable disruption in the production of guanine nucleotides.
Research has indicated a variable inhibition of de novo purine synthesis upon treatment with 3-deazaguanosine. nih.gov A key piece of evidence for this impact comes from studies on the intracellular nucleotide pools of cells treated with its parent compound, 3-deazaguanine. In L1210 leukemic cells, treatment with 3-deazaguanine resulted in a drastic 85% reduction in the intracellular levels of guanosine 5'-triphosphate (GTP) compared to control cells. nih.gov This substantial decrease in a critical end-product of the de novo pathway highlights the profound disruptive effect of the compound. The accumulation of 3-deazaguanine 5'-triphosphate in these cells was also observed, reaching levels of 1.5 nmol per 10^6 cells. nih.gov
Table 2: Effect of 3-Deazaguanine on Intracellular Nucleotide Levels in L1210 Cells
| Nucleotide | Percent Change from Control | Reference |
|---|---|---|
| Guanosine 5'-triphosphate (GTP) | -85% | nih.gov |
| Adenosine 5'-triphosphate (ATP) | -40% | nih.gov |
| Uridine 5'-triphosphate (UTP) | -40% | nih.gov |
| Cytidine 5'-triphosphate (CTP) | No effect | nih.gov |
Impact on Nucleic Acid Structure and Function
Effects on DNA Properties
The incorporation of 3-deazaguanosine (B53920) into DNA has been a valuable tool for probing the mechanisms of DNA polymerases and understanding the forces that stabilize the double helix.
The canonical Watson-Crick base pair between guanine (B1146940) (G) and cytosine (C) is stabilized by three hydrogen bonds. The N3 atom of the guanine purine (B94841) ring acts as a hydrogen bond acceptor for a hydrogen from the exocyclic amino group of cytosine. The removal of this nitrogen in 3-deazaguanine disrupts this specific interaction, weakening the G-C pair. nih.govwikipedia.orgnews-medical.net This modification directly impacts the fidelity of DNA replication, as studies have shown that the removal of the N3 of guanine leads to a several-fold reduction in the fidelity of its incorporation opposite cytosine by DNA polymerase α. nih.gov
While Watson-Crick pairing is disrupted, the modification at the N3 position is not expected to directly favor Hoogsteen pairing. Hoogsteen base pairs involve the "Hoogsteen edge" of the purine, primarily utilizing the N7 atom as a hydrogen bond acceptor. pnas.orgbiorxiv.orgscience.gov Since 3-deazaguanosine modification leaves the N7 atom untouched, it does not inherently promote a switch to a Hoogsteen conformation. The primary effect remains the destabilization of the Watson-Crick geometry.
The N3 atom of a purine base is positioned within the minor groove of the DNA double helix. pnas.orgnih.gov Consequently, the replacement of this nitrogen with a C-H group in 3-deazaguanosine directly alters the chemical landscape of the minor groove. This alteration involves the removal of a hydrogen bond acceptor site, which can affect the binding of water molecules and proteins that interact with the minor groove. pnas.orgresearchgate.net This property has been exploited experimentally to investigate whether DNA polymerases make functional contacts with the minor groove during replication. pnas.orgnih.govpnas.org For instance, studies with DNA polymerase η (Polη) used 3-deazaguanine to demonstrate that the enzyme makes a functional contact with the DNA minor groove only at the position of the incoming nucleotide triphosphate. pnas.orgnih.gov In contrast, the major groove of DNA, where interactions typically involve the N7 position of guanine, is not directly altered by this specific modification. researchgate.net
Effects on RNA Properties
The consequences of incorporating 3-deazaguanosine are particularly pronounced in RNA, where it leads to significant destabilization and altered dynamics.
Research has demonstrated that the presence of 3-deazaguanosine (c3G) in RNA duplexes leads to a significant decrease in thermodynamic stability. researchgate.netnih.gov The effect is considerably more pronounced compared to its constitutional isomer, 7-deazaguanosine (B17050). nih.gov This destabilization is a direct result of eliminating the N3 hydrogen bond acceptor, which is critical for a stable G-C Watson-Crick pair.
UV-melting experiments on palindromic RNA duplexes containing c3G modifications revealed a dramatic reduction in the melting temperature (Tₘ). The data shows a destabilization of approximately -6.5 to -6.8°C per single c3G-C base pair modification in these contexts. nih.gov This substantial decrease underscores the critical role of the N3 atom in maintaining the thermal stability of RNA helices.
| RNA Sequence Context | Modification | Change in Melting Temp. (ΔTₘ) per Modification | Reference |
|---|---|---|---|
| Palindromic RNA IIIa | G to c3G | -6.8°C | nih.gov |
| Palindromic RNA III'a | G to c3G | -6.5°C | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the structural dynamics of nucleic acids at the atomic level. nih.gov Studies on RNA duplexes containing 3-deazaguanosine have used NMR to investigate base pair dynamics. nih.gov The imino protons involved in Watson-Crick hydrogen bonds are particularly sensitive reporters of base pair stability and can be observed directly by ¹H NMR. researchgate.netnih.gov
For RNA containing c3G, NMR spectroscopy revealed significantly enhanced imino proton exchange rates with the solvent water. researchgate.netnih.gov This finding indicates that the c3G-C base pairs are more transiently open, or "breathe" more, than their canonical G-C counterparts. This increased dynamic behavior is a direct reflection of the weakened base pairing and corroborates the thermodynamic instability observed in UV-melting experiments. The loss of the characteristic water molecule that is typically hydrogen-bonded to the purine N3 in a natural duplex, as visualized in crystallographic studies of related 3-deazapurine-modified RNA, provides a structural rationale for this reduced pairing strength and increased dynamics. researchgate.netnih.gov
| Observation | Technique | Interpretation | Reference |
|---|---|---|---|
| Significantly enhanced imino proton exchange rates | Solution NMR Spectroscopy | Increased base pair opening dynamics ("breathing") | researchgate.netnih.gov |
| Absence of characteristic minor groove water molecule (inferred from related c3A studies) | X-ray Crystallography | Provides a rationale for reduced pairing strength | researchgate.netnih.gov |
Hydrogen Bonding and Hydration Patterns in RNA (e.g., X-ray Crystallography Studies)
The substitution of guanosine (B1672433) with 3-deazaguanosine (c³G) within an RNA molecule induces discrete, localized changes in molecular interactions, particularly affecting hydrogen bonding and the organization of surrounding water molecules. The primary alteration is the replacement of the N3 nitrogen atom of the purine ring with a carbon-hydrogen (C-H) group, thereby removing a key hydrogen bond acceptor from the minor groove edge of the base.
X-ray crystallography studies of RNA duplexes containing deazapurines provide direct visualization of these structural consequences. oup.com In a natural RNA double helix, a characteristic water molecule is consistently observed in the minor groove, forming a hydrogen bond with the purine N3 atom. oup.comresearchgate.net Crystallographic analysis of a 3-deazaadenosine (B1664127) (c³A)-modified RNA, a close relative of c³G, revealed that this specific, structurally important water molecule is absent. oup.comresearchgate.net This disruption of the native hydration pattern is a direct result of removing the N3 hydrogen bond acceptor. oup.com
This loss of a hydrogen bonding partner and the subsequent alteration of the minor groove's hydration shell contribute to a decrease in the thermodynamic stability of the RNA duplex. oup.comnih.gov The destabilizing effect of a c³G modification is significant, as demonstrated by measurable decreases in the melting temperature (Tₘ) of modified RNA helices. nih.gov These findings from both X-ray crystallography and thermodynamic analyses underscore the critical role the purine N3 atom and its associated hydration patterns play in maintaining the structural integrity of RNA. oup.com
| Modification | Technique | Key Findings | Reference |
|---|---|---|---|
| 3-Deazapurine (c³A/c³G) in RNA | X-ray Crystallography & NMR Spectroscopy | The characteristic water molecule hydrogen-bonded to the purine N3 atom in the minor groove is absent in the modified duplex. | oup.comresearchgate.net |
| 3-Deazaguanosine (c³G) in RNA Duplex | UV Melting Analysis | Causes significant destabilization of the RNA duplex, reflected in a Tₘ decrease of up to 9.1°C in a hairpin RNA context. | nih.gov |
Role in Atomic Mutagenesis Studies
3-Deazaguanosine triphosphate serves as an essential tool for atomic mutagenesis in RNA research. nih.gov This technique involves the specific substitution of a single atom within a molecule to dissect its contribution to molecular structure, recognition, or catalysis. acs.orgnih.govresearchgate.net By incorporating 3-deazaguanosine in place of guanosine, scientists can precisely eliminate the functions of the N3 atom—namely, its ability to act as a hydrogen bond acceptor and a potential metal binding site—to elucidate its importance in complex RNA processes. nih.govnih.gov
Atomic mutagenesis using 3-deazaguanosine has been instrumental in clarifying the functional roles of specific guanosine residues in various classes of functional RNAs.
Ribozymes : These catalytic RNA molecules often rely on a precise three-dimensional structure stabilized by a network of hydrogen bonds. In the hammerhead ribozyme, for instance, substituting conserved guanosine residues with 3-deazaguanosine has revealed the critical nature of the N3 atom for catalytic activity. researchgate.net While replacing G5 or G8 resulted in a moderate decrease in catalytic efficiency, substituting the G12 residue with 3-deazaguanosine led to a 200-fold reduction in the reaction rate. researchgate.net This demonstrates that the N3 atom of G12 is essential for the ribozyme's catalytic function. Similar studies in other small nucleolytic ribozymes, such as the twister and pistol ribozymes, have also utilized deazapurine analogs to understand their catalytic mechanisms. oup.comresearchgate.net
Ribosomes : The ribosome is a massive ribonucleoprotein complex where RNA plays a central role in catalysis. Understanding the mechanism of peptide bond formation within the peptidyl transferase center has been advanced by atomic mutagenesis. Deazapurine substitutions, including c³G, are used to probe the involvement of specific nucleobases in catalysis and in coordinating the magnesium ions necessary for function. oup.comnih.gov
Riboswitches : Riboswitches are regulatory RNA elements that control gene expression by binding to specific small molecule ligands. cambridge.orgnih.govnih.gov The binding pocket of a riboswitch must precisely recognize its target metabolite from a pool of similar cellular molecules. Atomic mutagenesis with 3-deazaguanosine is a powerful strategy to determine if the guanine N3 atom is a key point of contact for ligand binding. nih.govcambridge.org For purine-binding riboswitches, removing this hydrogen bond acceptor can disrupt ligand recognition, thereby confirming the atom's role in the regulatory mechanism. nih.govcambridge.org
The core utility of incorporating 3-deazaguanosine into RNA is the ability to perform a "functional atomic knockout." By comparing the function of the unmodified RNA with its 3-deazaguanosine-containing counterpart, researchers can directly assess the contribution of the guanine N3 atom to a given process. researchgate.netresearchgate.net
A dramatic loss of function, such as the 200-fold decrease in activity observed in the G12-substituted hammerhead ribozyme, provides strong evidence that the N3 atom at that specific position participates directly in catalysis. researchgate.net This participation could involve forming a crucial hydrogen bond that correctly positions a substrate, stabilizing a transition state, or coordinating a catalytic metal ion. researchgate.netrutgers.edursc.org In the context of molecular recognition, a significant drop in binding affinity for a ligand upon c³G substitution would indicate that the N3 atom forms a critical hydrogen bond within the binding pocket of a riboswitch or is recognized by an RNA-binding protein. nih.govnih.gov This precise method allows scientists to move beyond correlational data to establish causative links between individual atoms and the complex functions of RNA.
| RNA System | Substituted Guanosine Position | Observed Effect of c³G Substitution | Inferred Role of Guanine N3 Atom | Reference |
|---|---|---|---|---|
| Hammerhead Ribozyme | G12 | 200-fold decrease in catalytic activity. | Critical for catalytic activity, likely via hydrogen bonding to stabilize the active site. | researchgate.net |
| Hammerhead Ribozyme | G8 | Moderate decrease in catalytic activity. | Contributes to catalysis, but is not as critical as the N3 of G12. | researchgate.net |
| Hammerhead Ribozyme | G5 | Moderate decrease in catalytic activity. | Contributes to catalysis or structural integrity. | researchgate.net |
| Purine Riboswitch | Ligand-binding pocket | Reduced binding affinity for guanine ligand (Hypothesized). | Acts as a key hydrogen bond acceptor for specific ligand recognition. | nih.govcambridge.org |
Synthetic Methodologies for 3 Deazaguanosine Triphosphate and Analogues
Chemical Synthesis of 3-Deazaguanosine (B53920) and its Triphosphate Derivatives
A foundational approach to constructing the 3-deazaguanine heterocyclic system involves building the pyrimidine (B1678525) portion of the molecule onto a pre-existing imidazole (B134444) ring. A key example of this strategy was reported in 1976, detailing the synthesis of 3-deazaguanine, 3-deazaguanosine, and 3-deazaguanylic acid from imidazole precursors. acs.orgnih.govcngb.orgacs.org This method provides a versatile pathway to the core nucleobase structure, which can then be elaborated into the desired nucleoside and nucleotide derivatives. acs.orgnih.gov
For applications in RNA research, such as atomic mutagenesis, 3-deazaguanosine must be converted into a phosphoramidite (B1245037) building block. researchgate.netnih.gov This chemical form is compatible with automated solid-phase synthesis, allowing for the site-specific incorporation of the modified nucleoside into RNA strands. researchgate.netnih.govtwistbioscience.com The synthesis of the phosphoramidite involves the strategic functionalization of the 3-deazaguanosine nucleoside, including protection of reactive groups and the introduction of a phosphitylating agent at the 3'-hydroxyl position. researchgate.netnih.gov Recent advancements have led to more efficient and practical routes for these building blocks, overcoming previous synthetic bottlenecks. researchgate.netthieme-connect.com
Modern synthetic routes to 3-deazaguanosine and its analogues rely on powerful and reliable chemical reactions to assemble the molecule efficiently.
Silyl-Hilbert-Johnson (Vorbrüggen) Nucleosidation : This is a crucial reaction for forming the C-N glycosidic bond between the 3-deazapurine base and the ribose sugar. thieme-connect.comwikipedia.org The method typically involves reacting a silylated heterocycle with a protected sugar acetate (B1210297) (like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of a Lewis acid. wikipedia.orgnih.govresearchgate.net This reaction is known for its mild conditions and generally high stereoselectivity for the desired β-anomer. wikipedia.org Efficient syntheses of 3-deazaguanosine and its precursor, 3-deazaadenosine (B1664127), have successfully employed this key nucleosidation step. researchgate.netthieme-connect.comnih.gov
Hartwig-Buchwald C-N Cross-Coupling : This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. jk-sci.comwikipedia.org In the synthesis of 3-deazaguanosine building blocks, it has been elegantly applied to introduce the protected N2-exocyclic amine. researchgate.netthieme-connect.com A typical sequence involves a silyl-Hilbert-Johnson reaction to create a bromo-substituted nucleoside intermediate, followed by a Hartwig-Buchwald coupling with a protected amine (e.g., phenoxyacetamide) to install the final guanine-like functionality. thieme-connect.com This approach offers high yields and functional group tolerance. thieme-connect.comresearchgate.net
| Reaction | Description | Purpose in Synthesis |
| Silyl-Hilbert-Johnson Nucleosidation | A Lewis acid-catalyzed reaction between a silylated nucleobase and a protected sugar acetate. | Forms the critical C-N glycosidic bond between the 3-deazapurine core and the ribose sugar. thieme-connect.comnih.gov |
| Hartwig-Buchwald C-N Cross-Coupling | A palladium-catalyzed reaction to form a carbon-nitrogen bond between an aryl halide and an amine. | Installs the protected exocyclic amino group at the C2 position of the 3-deazapurine ring. thieme-connect.com |
The selective manipulation of the multiple reactive sites on the nucleoside is essential for a successful synthesis. This is achieved through the use of protecting groups, which temporarily mask a functional group to prevent it from reacting while another part of the molecule is being modified. wikipedia.org
Key protecting groups in the synthesis of the 3-deazaguanosine phosphoramidite include:
Sugar Hydroxyl Groups : The 2', 3', and 5' hydroxyl groups of the ribose sugar must be managed. The 5'-hydroxyl is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for purification and monitoring during solid-phase synthesis. The 2'-hydroxyl is often protected with groups like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (Tbs). nih.gov
Exocyclic Amine : The N2-amino group of the 3-deazaguanine base is commonly protected to prevent side reactions. Groups such as phenoxyacetyl (Pac) or trifluoroacetyl (Tfa) have been effectively used. nih.govthieme-connect.com
Phosphitylating Agent : The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. The 2-cyanoethyl group serves as a protecting group for the phosphate (B84403), which can be readily removed under basic conditions after oligonucleotide synthesis is complete. nih.govmdpi.com
| Functional Group | Example Protecting Groups | Purpose |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Acid-labile group for purification and use in solid-phase synthesis. |
| 2'-Hydroxyl | Triisopropylsilyl (TIPS), tert-Butyldimethylsilyl (Tbs) | Silyl ethers that protect the hydroxyl during synthesis and are removed by fluoride. nih.gov |
| N2-Amino | Phenoxyacetyl (Pac), Trifluoroacetyl (Tfa) | Acyl groups to prevent reaction of the exocyclic amine. nih.govthieme-connect.com |
| 3'-Phosphoramidite | 2-Cyanoethyl | Base-labile group protecting the phosphate moiety during synthesis. nih.gov |
Enzymatic Synthesis Approaches for 3-Deazaguanosine Triphosphate
Enzymatic methods offer a highly specific and efficient alternative to chemical phosphorylation. mdpi.com These approaches leverage the catalytic power of enzymes, often kinases, to phosphorylate the nucleoside to its active triphosphate form under mild, aqueous conditions. mdpi.comnih.gov
Research has demonstrated that 3-deazaguanosine can be metabolized to its triphosphate derivative within cells. nih.gov A 1986 study showed that Chinese hamster ovary cells converted [14C]-labeled 3-deazaguanosine into metabolites that were identified as the triphosphate. nih.gov Furthermore, the study reported the successful enzymatic preparation of 3-deazaguanosine 5'-triphosphate from its corresponding 5'-monophosphate, confirming the feasibility of this biochemical route. nih.gov
More broadly, the enzymatic synthesis of nucleotide analogues often employs a cascade of kinase enzymes. mdpi.com A nucleoside kinase (NK) first converts the nucleoside to the nucleoside monophosphate (NMP). Subsequently, a nucleoside monophosphate kinase (NMPK) generates the diphosphate (B83284) (NDP), and finally, a nucleoside diphosphate kinase (NDPK) produces the target triphosphate (NTP). mdpi.com Enzymes with broad substrate specificity, such as pyruvate (B1213749) kinase (PK), have been used to synthesize various analogues like 8-azaguanosine-5'-triphosphate and could be applied to 3-deazaguanosine. mdpi.com
Strategies for Intracellular Delivery of Nucleoside Triphosphates (e.g., TriPPPro Approach)
A major challenge for the therapeutic and diagnostic application of nucleoside triphosphates (NTPs) is their poor cell permeability. The multiple negative charges of the triphosphate moiety prevent passive diffusion across the lipophilic cell membrane. uni-hamburg.denih.gov To overcome this barrier, prodrug strategies have been developed to mask these charges and facilitate cellular uptake.
The Triphosphate Pronucleotide (TriPPPro) approach is a prominent example of such a strategy. uni-hamburg.deresearchgate.netnih.gov This method involves masking the terminal γ-phosphate of the NTP with lipophilic, bioreversible groups. uni-hamburg.de These masking units neutralize the negative charge, allowing the entire prodrug molecule to diffuse across the cell membrane. uni-hamburg.denih.gov Once inside the cell, endogenous enzymes, such as esterases, cleave the masking groups. uni-hamburg.de This intracellular cleavage releases the native, biologically active NTP, effectively bypassing both the cell membrane barrier and the need for intracellular phosphorylation by kinases. uni-hamburg.deresearchgate.net This approach has been successfully developed for the delivery of various nucleoside triphosphate analogues into living cells. researchgate.netnih.gov
Structure Activity Relationships and Analogue Development in 3 Deazaguanosine Triphosphate Research
Rational Design and Synthesis of Diverse 3-Deazapurine Analogues
The rational design of 3-deazapurine analogues is rooted in the principle of atomic mutagenesis, where a specific nitrogen atom in the purine (B94841) ring is replaced by a carbon atom. This modification critically alters the hydrogen bonding capabilities, which are essential for biological recognition and catalytic processes. acs.orgnih.gov The synthesis of these analogues often involves complex, multi-step procedures.
A common strategy for synthesizing 3-deazaguanosine (B53920) and its derivatives involves the ring closure of imidazole (B134444) precursors. acs.orgcdnsciencepub.com For instance, 3-deazaguanine and 3-deazaguanosine have been prepared by reacting specific cyanomethyl imidazole carboxylates with hydrazine. nih.gov Another key synthetic step is glycosylation, the attachment of a sugar moiety to the heterocyclic base. The conditions of this reaction, such as the use of different catalysts or starting materials, can influence the resulting anomeric configuration (α or β) and the site of attachment on the base. nih.gov For example, glycosylation of a trimethylsilyl (B98337) derivative of a cyanomethyl imidazole with a protected deoxyribofuranose yielded a mix of α and β anomers, while using the sodium salt of the imidazole precursor with a chloro-deoxyribose derivative produced the β-anomers exclusively. nih.gov
Further modifications are designed to enhance specific properties like cellular uptake or to introduce reactive moieties. google.com For example, the Suzuki-Miyaura cross-coupling reaction is a versatile method used to introduce aryl and hetaryl groups at the 7-position of 7-deazapurine nucleotides. nih.gov This method has been adapted for the synthesis of complex analogues, including cyclic dinucleotides, although care must be taken to avoid hydrolysis of the phosphodiester backbone. nih.gov The synthesis of 2′-O-methyl-RNAs incorporating 3-deazaguanine has also been achieved using specific protecting groups to control base pairing interactions. nih.gov These synthetic strategies provide access to a diverse library of 3-deazapurine analogues, enabling detailed investigation into their biological functions. google.comtandfonline.com
Comparative Studies with Other Deazapurine Isomers (e.g., 1-Deazaguanosine, 7-Deazaguanosine (B17050), 3-Deazaadenosine)
Comparative studies of deazapurine isomers are crucial for understanding the specific roles of nitrogen atoms at different positions within the purine ring. The replacement of nitrogen with carbon at the 1, 3, or 7-position results in analogues with distinct physicochemical and biological properties. acs.orgoup.comnih.gov
Studies on RNA properties have shown that 3-deazapurine nucleosides, such as 3-deazaguanosine (c³G) and 3-deazaadenosine (B1664127) (c³A), significantly decrease the thermodynamic stability of base pairing. oup.comnih.govresearchgate.net This destabilizing effect is much more pronounced compared to their 7-deazapurine counterparts (c⁷G and c⁷A). oup.comnih.govresearchgate.net The rationale for this reduced pairing strength in 3-deazapurines is twofold. Firstly, solution NMR spectroscopy reveals enhanced imino proton exchange rates, indicating more dynamic and less stable base pairs. oup.comnih.govresearchgate.net Secondly, X-ray crystallography of a c³A-modified RNA shows the absence of a characteristic water molecule that normally forms a hydrogen bond with the N3 atom in the minor groove of a natural double helix. oup.comnih.govresearchgate.net
The toolbox of deazanucleosides for atomic mutagenesis in RNA research includes 1-deazaadenosine (B84304) (c¹A), 3-deazaadenosine (c³A), 7-deazaadenosine (c⁷A), 7-deazaguanosine (c⁷G), and more recently, 1-deazaguanosine (c¹G) and 3-deazaguanosine (c³G). acs.orgnih.govresearchgate.net Each isomer serves to probe the functional importance of a specific nitrogen atom. For example, the synthesis of 1-deazaguanosine-modified RNA was a critical step to complete this toolbox, allowing researchers to investigate the role of the N1 position of guanosine (B1672433) in RNA catalysis and ligand recognition. acs.orgnih.gov In contrast, interesting biological activities have been reported for 8-azaguanosine and 3-deazaguanosine derivatives, while little to no antitumor activity was observed for 1-deaza or 1-deaza-8-azaguanosine, suggesting that the position of the nitrogen atom is critical for certain biological effects. cdnsciencepub.com
| Deazapurine Isomer | Key Structural Change | Observed Effect on RNA Duplex | Reference |
|---|---|---|---|
| 3-Deazaguanosine (c³G) | Nitrogen at position 3 replaced by Carbon | Significantly decreases thermodynamic stability | oup.comnih.gov |
| 7-Deazaguanosine (c⁷G) | Nitrogen at position 7 replaced by Carbon | Less pronounced decrease in thermodynamic stability compared to c³G | oup.comnih.gov |
| 1-Deazaguanosine (c¹G) | Nitrogen at position 1 replaced by Carbon | Used to probe the role of the N1 position in RNA function; can trigger a switch from Watson-Crick to Hoogsteen pairing | acs.org |
| 3-Deazaadenosine (c³A) | Nitrogen at position 3 replaced by Carbon | Significantly decreases thermodynamic stability; disrupts minor groove hydration pattern | oup.comnih.gov |
| 7-Deazaadenosine (c⁷A) | Nitrogen at position 7 replaced by Carbon | Less pronounced decrease in thermodynamic stability compared to c³A | oup.comnih.gov |
Deoxyribonucleoside Triphosphate Analogues and their Enzymatic Utilization (e.g., Deoxy-7-deazaguanosine Triphosphate, 3-Deaza-2'-deoxyadenosine (B163854) 5'-Triphosphate)
The triphosphate forms of deoxynucleoside analogues are essential for studying their interaction with DNA polymerases and for their potential incorporation into DNA. The enzymatic utilization of these analogues varies significantly depending on the specific modification and the polymerase used.
Deoxy-7-deazaguanosine triphosphate (7-deaza-dGTP) is a well-studied analogue that is readily incorporated into DNA by various DNA polymerases. researchgate.netnih.gov Its primary application is in DNA sequencing and amplification, particularly for GC-rich regions. jenabioscience.comtrilinkbiotech.com The replacement of the N7 nitrogen with a carbon atom diminishes the potential for Hoogsteen base pairing and reduces secondary structure formation in the DNA, which can cause polymerase pausing and lead to compressed bands in sequencing gels. trilinkbiotech.com Therefore, substituting dGTP with 7-deaza-dGTP results in enhanced resolution. jenabioscience.comtrilinkbiotech.com
In contrast, 3-deaza-2'-deoxyadenosine 5'-triphosphate (d3cATP) exhibits different behavior. Kinetic analysis has shown that d3cATP is a competitive inhibitor of E. coli DNA polymerase I with respect to the natural substrate dATP. nih.gov However, it does not act as a substrate for polymerization by either E. coli DNA polymerase I or Micrococcus luteus DNA polymerase. nih.gov This indicates that the modification at the 3-position is not tolerated by the active site of these polymerases for the incorporation step.
Other modified dNTPs, such as 7-alkyl-7-deazaguanine dNTPs and ferrocene-labeled 7-deaza-dATPs, have also been developed. researchgate.netnih.govsantiago-lab.com These analogues can be incorporated into DNA by selected polymerases, such as the N62D mutant of φ29 DNA polymerase, to create DNA that is largely structure-free or contains specific labels for bioanalytical applications. nih.govsantiago-lab.com The ability of polymerases to utilize these varied analogues opens up possibilities for creating synthetic nucleic acids with novel properties. researchgate.netnih.govacs.org
| dNTP Analogue | Enzyme Interaction | Outcome | Application | Reference |
|---|---|---|---|---|
| Deoxy-7-deazaguanosine Triphosphate (7-deaza-dGTP) | Substrate for DNA Polymerases | Incorporated into DNA | Improves sequencing of GC-rich DNA | jenabioscience.comtrilinkbiotech.com |
| 3-Deaza-2'-deoxyadenosine 5'-Triphosphate (d3cATP) | Competitive inhibitor of E. coli DNA Polymerase I | Not incorporated into DNA | Kinetic studies of DNA polymerase | nih.gov |
| 7-Alkyl-7-deazaguanine dNTPs | Substrate for selected DNA Polymerases (e.g., φ29 N62D) | Incorporated into DNA | Synthesis of structure-free DNA | researchgate.netnih.gov |
| 7-(Ferrocene-1-yl-ethynyl)-7-deaza-2′-deoxyadenosine triphosphate | Substrate for DNA Polymerases | Incorporated into DNA | Electrochemical redox labeling of DNA | santiago-lab.com |
Correlation of Structural Modifications with Biological Activity and Enzymatic Selectivity
The biological activity and enzymatic selectivity of 3-deazapurine analogues are directly correlated with their specific structural modifications. Even subtle changes to the purine core or the attached sugar moiety can lead to dramatic differences in their effects.
In L1210 leukemic cells, 3-deazaguanine is cytotoxic. Its potency is correlated with its conversion to 3-deazaguanosine triphosphate and its subsequent incorporation into DNA. nih.gov This incorporation is linked to an inhibition of DNA synthesis and a significant reduction in intracellular GTP levels, which likely contribute to the compound's growth-inhibitory actions. nih.gov
The importance of the N3 atom is also highlighted in studies of restriction enzyme activity. When 3-deaza-2'-deoxyadenosine was incorporated into the Eco RV recognition sequence, it resulted in a substantial reduction in the rate of DNA cleavage. nih.gov This demonstrates that the N3 atom of adenosine (B11128) is a critical recognition element for the Eco RV endonuclease in the minor groove. nih.gov
Structure-activity relationship (SAR) studies on various deazapurine analogues have revealed key determinants for their biological effects. For instance, in a series of 3'-deoxy-7-deazapurine nucleoside analogues developed as anti-trypanosomal agents, modifications at the C7 position of the purine ring were well-tolerated, while alterations to the 3'-deoxyribofuranose moiety were generally detrimental to activity. ugent.be Similarly, for 7-substituted 7-deazaadenosine analogues active against Trichomonas vaginalis, the presence of a ribofuranose sugar was generally superior to 2'-deoxy or 3'-deoxy modifications for antiparasitic activity. nih.gov Halogenated 3-deazapurine derivatives have also shown a broad spectrum of antitumour and antiviral activities, with specific substitutions leading to potent and selective effects. researchgate.netnih.gov For example, a 3-deazapurine derivative of L-ascorbic acid showed high activity against human cytomegalovirus (HCMV), comparable to the established drug ganciclovir. nih.gov These findings underscore the principle that correlating specific structural features with biological outcomes is essential for the rational design of more effective and selective therapeutic agents.
Advanced Research Methodologies and Analytical Techniques
In Vitro Enzyme Assays (e.g., RNA-Dependent RNA Polymerase Activity Assays, Primer Extension Reactions)
In vitro enzyme assays are fundamental to understanding how 3-deazaguanosine (B53920) triphosphate interacts with viral and cellular polymerases. These assays can determine whether the analog acts as a substrate, an inhibitor, or a chain terminator.
Nucleoside analogs often exert their antiviral or anticancer effects after being intracellularly converted to their active 5'-triphosphate form. nih.gov This active form can then interfere with nucleic acid synthesis through two primary mechanisms: chain termination, where the incorporation of the analog into a growing DNA or RNA strand prevents further elongation, or mutagenesis, where the analog causes mispairing, leading to a dysfunctional genetic code. nih.gov
For instance, studies on the deoxyribonucleoside counterparts, 3-deaza-2'-deoxyadenosine (B163854) 5'-triphosphate (dC³Ado-TP) and 3-deaza-2'-deoxyguanosine (B12798833) (dC³Guo) at the primer terminus, have shown that they can function as chain terminators for DNA polymerases like Taq DNA polymerase and the Klenow fragment, respectively. nih.gov However, the corresponding ribonucleoside triphosphate of 3-deazaguanosine did not terminate RNA elongation catalyzed by the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 in one study. nih.gov Instead, it was suggested to target the viral RNA capping machinery. nih.gov This highlights the nuanced and often unpredictable interactions between nucleotide analogs and different polymerases.
Primer extension reactions are a key type of in vitro assay used to study these effects. In these experiments, a short, labeled DNA or RNA primer is annealed to a longer template strand. The polymerase then extends the primer in the presence of natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) and the analog of interest. Analysis of the reaction products, typically by gel electrophoresis, can reveal whether the analog was incorporated and if it caused termination of the growing chain. nih.govrsc.org For example, the incorporation of 1-deaza-dGTP at the 3'-terminus of a primer was shown to inhibit subsequent nucleotide incorporation by Therminator DNA polymerase. nih.gov
Cell-Based Assays for Metabolic and Functional Studies (e.g., High-Performance Liquid Chromatography Analysis of Metabolites, Studies on Incorporation into Cellular Macromolecules)
Cell-based assays are crucial for understanding the metabolic activation and functional consequences of 3-deazaguanosine in a living system. curiaglobal.com The toxicity and biological activity of 3-deazaguanine and its nucleoside, 3-deazaguanosine, are dependent on their conversion to the 5'-nucleotide form. nih.gov This metabolic activation pathway involves phosphorylation to the monophosphate, diphosphate (B83284), and ultimately the triphosphate derivative (3-DGTP). nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify the intracellular metabolites of 3-deazaguanosine. nih.govnih.govmdpi.com Studies using radiolabeled [¹⁴C-ribosyl]3-deazaguanosine in Chinese hamster ovary cells have successfully used HPLC to detect and quantify the formation of 3-DGTP. nih.gov These analyses confirmed that 3-deazaguanosine is metabolized to its triphosphate derivative, which was identified by its co-elution with an enzymatically prepared 3-DGTP standard. researchgate.netnih.gov
Furthermore, cell-based studies have demonstrated the incorporation of radiolabeled 3-deazaguanine into both DNA and RNA. nih.gov In L1210 leukemic cells, the accumulation of 3-DGTP was correlated with significant perturbations in the levels of natural nucleotide pools, as detailed in the table below. nih.gov This incorporation into nucleic acids is linked to the inhibition of DNA synthesis and subsequent cell death. nih.gov
| Nucleotide | Effect of 3-Deazaguanine Treatment (% of Control) | Reference |
|---|---|---|
| Guanosine (B1672433) 5'-triphosphate (GTP) | Reduced by 85% | nih.gov |
| Adenosine (B11128) 5'-triphosphate (ATP) | Reduced by 40% | nih.gov |
| Uridine 5'-triphosphate (UTP) | Reduced by 40% | nih.gov |
| Cytidine 5'-triphosphate (CTP) | No effect | nih.gov |
Spectroscopic and Crystallographic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the conformational dynamics and physicochemical properties of nucleoside analogs like 3-deazaguanosine. researchgate.net NMR can provide detailed information about the three-dimensional structure of molecules in solution and can be used to investigate dynamic processes such as base pair opening. researchgate.net
A critical parameter that influences hydrogen bonding and base-pairing stability is the pKa value, which describes the acidity or basicity of a functional group. nih.govacs.org The replacement of the N3 atom with a carbon atom in 3-deazaguanosine alters the electronic distribution within the purine (B94841) ring system, thereby affecting the pKa values of the remaining nitrogen atoms. nih.gov pH-dependent NMR and UV titration experiments are employed to determine these values accurately. nih.govacs.orgnih.gov For 3-deazaguanosine, the pKa at the N1 position is significantly higher than that of natural guanosine, which has implications for its base-pairing properties and stability within a nucleic acid duplex. nih.gov
| Compound | Position | Experimental pKa | Calculated pKa | Reference |
|---|---|---|---|---|
| Guanosine | N1 | 9.7 | 9.7 | nih.gov |
| 3-Deazaguanosine | N1 | 11.5 | 12.3 | nih.gov |
| Guanosine | N7 | 2.5 | 3.5 | nih.gov |
| 3-Deazaguanosine | N7 | 3.9 | 3.9 | nih.gov |
Note: Experimental pKa values were determined by UV titration and NMR spectroscopy. nih.gov Calculated values were determined using the B3LYP density functional with the 6-31+G(d,p) basis set and an implicit-explicit solvent model. nih.govresearchgate.net
X-ray crystallography provides high-resolution, three-dimensional structures of molecules in their crystalline state. researchgate.net This technique is invaluable for visualizing the precise atomic interactions between a nucleotide analog and its biological target, such as an enzyme's active site or a nucleic acid duplex. researchgate.netpnas.orgnih.gov
Computational and Molecular Modeling Approaches for Mechanism Elucidation
Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing insights into the mechanisms of action that can be difficult to observe directly. researchgate.netasm.org These approaches can be used to model the interaction of 3-DGTP within the active site of a polymerase, predict binding affinities, and elucidate the structural basis for its effects. pnas.orgresearchgate.net
Molecular docking simulations can place the triphosphate analog into the known crystal structure of a target enzyme, such as HIV-1 reverse transcriptase or a viral RdRp. researchgate.net These models can predict the hydrogen-bonding patterns between the analog and the enzyme or template base, and identify potential steric clashes that might explain altered substrate specificity or chain termination. researchgate.net For example, modeling studies of nucleotide analogs in the active site of HIV-1 RT have helped to define the molecular mechanisms of drug resistance. researchgate.net
Furthermore, quantum mechanical calculations are used to estimate physicochemical properties like pKa values, which can then be correlated with experimental data. nih.govresearchgate.net These computational methods allow for a systematic analysis of how chemical modifications, such as the deaza substitution, impact the electronic structure and reactivity of the nucleobase. nih.govacs.org
Applications in Advanced Molecular Biology Techniques (e.g., Improvement of Dideoxy Chain Termination Method for DNA Sequencing)
While 3-deazaguanosine triphosphate itself is primarily studied for its therapeutic potential, closely related analogs have found important applications in molecular biology techniques. A notable example is the use of 7-deaza-2'-deoxyguanosine (B613789) triphosphate (dc⁷GTP) in the dideoxy chain termination method for DNA sequencing. nih.govoup.comspringernature.com
A significant challenge in sequencing DNA regions with high guanine-cytosine (GC) content is the formation of secondary structures (e.g., hairpins) in the single-stranded DNA template. nih.govoup.com These structures can cause the DNA polymerase to pause or dissociate, leading to "band compressions" on sequencing gels, where multiple bands migrate to the same position, making the sequence unreadable. nih.govoup.com The formation of these secondary structures is stabilized by Hoogsteen base pairing involving the N7 atom of guanine (B1146940). oup.com
By substituting the natural dGTP with dc⁷GTP, in which the N7 atom is replaced by a carbon, the potential for this alternative hydrogen bonding is eliminated. nih.govoup.comjenabioscience.com This substitution destabilizes the secondary structures without affecting the standard Watson-Crick base pairing required for accurate DNA synthesis. nih.govoup.com The result is a significant improvement in the resolution of sequencing gels for GC-rich templates, allowing for the unambiguous determination of the nucleotide sequence. nih.govoup.com This modification has been crucial for sequencing challenging genes, such as the human N-myc gene, which has an 85% GC content in certain regions. nih.gov
Q & A
Basic Research Questions
Q. How is 3-deazaguanosine triphosphate synthesized for experimental use?
- Methodological Answer: The synthesis involves selective methylation and protection strategies. Starting with 3-deazaguanosine, the N2 and 6-O positions are protected using dimethyl-aminomethylene (dmf) and diphenylcarbamoyl (dpc) groups, respectively. The 2'-hydroxyl group is methylated using NaH and CH3I, followed by removal of the tetraisopropyldisiloxane (TIPDS) protecting group with triethylamine tri(hydrogen fluoride). The final phosphoramidite derivative is prepared via dimethoxytritylation and phosphitylation, enabling its use in oligonucleotide synthesis . Radiolabeled versions (e.g., [14C]-ribose-labeled) can be synthesized enzymatically using purine-nucleoside phosphorylase and validated via HPLC .
Q. What methods are used to detect this compound in cellular extracts?
- Methodological Answer: High-performance liquid chromatography (HPLC) is the primary method, with metabolites eluting in the triphosphate region. Confirmation involves co-elution with enzymatically synthesized standards and phosphatase treatment to hydrolyze triphosphates to nucleosides, followed by HPLC or radiolabel tracing (e.g., using [14C]-labeled precursors). Cell extracts are typically prepared using perchloric acid to precipitate macromolecules, ensuring accurate quantification of soluble triphosphates .
Q. How does this compound incorporation affect RNA hybridization properties?
- Methodological Answer: Studies using 20-O-methyl-3-deazaguanosine-modified oligonucleotides show that the 3-deaza modification reduces base stacking but retains hybridization specificity. Tm values for complementary RNA/DNA targets are determined via thermal denaturation assays. For example, 20-O-methyl-3-deazaguanosine-modified RNA exhibits a Tm decrease of 2–4°C compared to unmodified RNA, requiring optimization of salt concentrations and probe design to maintain binding efficacy .
Advanced Research Questions
Q. How does this compound metabolism proceed in hypoxanthine-guanine phosphoribosyltransferase (HGPRT)-deficient cells?
- Methodological Answer: In HGPRT-deficient Chinese hamster ovary (CHO) cells (e.g., TGR-3 line), 3-deazaguanosine is phosphorylated to its triphosphate via salvage pathway kinases (e.g., adenosine kinase) rather than HGPRT. Experimental validation involves comparing metabolite levels in wild-type vs. resistant cell lines (e.g., TGR-1/DGRR-9) using [14C]-labeling and HPLC. Reduced triphosphate formation in resistant lines confirms alternative kinase dependence .
Q. How can contradictory data on enzymatic pathways for this compound formation be resolved?
- Methodological Answer: Discrepancies arise from assumptions about HGPRT dependency. To resolve this, use cell lines with defined enzyme deficiencies and inhibitor studies (e.g., adenosine kinase inhibitors like 5-iodotubercidin). Quantify triphosphate levels via LC-MS/MS or radiometric assays. Evidence from CHO cells shows triphosphate formation persists in HGPRT-deficient lines, implicating adenosine/cytidine kinase activity .
Q. What design considerations are critical for incorporating this compound into oligonucleotides for RNA structure studies?
- Methodological Answer: Key factors include:
- Protection strategy: Use dmf and dpc groups during synthesis to prevent side reactions .
- Hybridization stability: Optimize probe length and GC content to offset Tm reductions caused by the 3-deaza modification.
- Enzymatic compatibility: Verify compatibility with RNA polymerases or reverse transcriptases, as the 3-deaza group may alter enzyme processivity .
Data Analysis and Experimental Design
Q. How should researchers address variability in triphosphate recovery during cellular extraction?
- Methodological Answer: Standardize extraction protocols (e.g., perchloric acid precipitation followed by neutralization with KOH). Include internal standards (e.g., stable isotope-labeled triphosphates) for LC-MS/MS normalization. Validate recovery rates using spiked samples and account for matrix effects via calibration curves .
Q. What analytical techniques distinguish this compound from structurally similar nucleotides?
- Methodological Answer: Use tandem mass spectrometry (MS/MS) with selective ion monitoring (SIM) for high specificity. For example, monitor the m/z transition specific to this compound (e.g., 508 → 176 for the free acid). Pair with enzymatic digestion (e.g., alkaline phosphatase) to confirm nucleotide identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
